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Efficacy & Safety Data from Phase III Trials

The tables below summarize the core efficacy and safety results from the EVOLUTION RMS 1 and 2 Phase

III trials, which compared evobrutinib (45 mg twice daily) with teriflunomide (14 mg once daily) in patients

with relapsing multiple sclerosis [1].

Table 1: Primary and Secondary Efficacy Endpoints (Pooled Analysis)

Endpoint Evobrutinib Result Teriflunomide Result Outcome

| Annualized Relapse Rate (ARR) - Primary Endpoint | EvolutionRMS 1: 0.15 EvolutionRMS 2: 0.11 |

EvolutionRMS 1: 0.14 EvolutionRMS 2: 0.11 | No significant difference [1] [2] | | 12-week Confirmed

Disability Progression (CDP) | 11.9% | 13.0% | No significant difference [1] | | 24-week Confirmed

Disability Progression (CDP) | 7.7% | 7.1% | No significant difference [1] | | 24-week Confirmed

Disability Improvement (CDI) | 9.1% | 10.7% | No significant difference [1] | | Mean Number of Gd+

Lesions | 0.5 (in both trials) | 0.35 & 0.31 | Higher with evobrutinib (not statistically significant) [1] |

Table 2: Key Safety Endpoints
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Safety Parameter Evobrutinib Group
Teriflunomide
Group

Serious Adverse Events 7.5% 5.6% [1]

Adverse Events Leading to
Discontinuation

12.0% 10.6% [1]

Cases meeting Hy's Law criteria
(suggestive of drug-induced liver injury)

3 cases (1 with hepatitis C) 1 case [1]

Liver Enzyme Elevations Asymptomatic; enzymes normalized
after drug discontinuation [3] [4]

Troubleshooting Guide & FAQs for Researchers

Here are some anticipated technical questions and guidance based on the clinical trial results.

Q1: What were the primary efficacy criteria that evobrutinib failed to meet?

A: The primary endpoint for the Phase III EVOLUTION program was the Annualized Relapse Rate
(ARR). The trials concluded that evobrutinib was not superior to the active comparator,

teriflunomide, in reducing the ARR over the study period. The values for both drugs were nearly
identical, leading to the determination that the trials did not meet their primary objective [1] [2].

Q2: What specific safety signals triggered regulatory action and contributed to the program's

discontinuation?

A: The key safety signal was elevations in liver enzymes indicative of drug-induced liver injury. This
led to a partial clinical hold by the U.S. FDA in April 2023, pausing the enrollment of new U.S.

patients with less than 70 days of exposure [3] [4]. Although the affected patients were asymptomatic
and their liver enzymes normalized after stopping the drug, the less favorable safety profile compared

to teriflunomide was a critical factor in the overall risk-benefit assessment [1].

Q3: Is the issue of liver toxicity unique to evobrutinib among BTK inhibitors?

A: No, liver toxicity has been observed across several BTK inhibitors in development for MS. The

FDA has also placed clinical holds on other BTK inhibitors, including tolebrutinib (Sanofi) and
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orelabrutinib (Biogen/InnoCare), for similar reasons [5] [4]. This suggests a potential class-wide

safety consideration that requires careful monitoring.

Q4: Did evobrutinib show any efficacy in earlier trials?

A: Yes, in a Phase II trial and its open-label extension, evobrutinib (75 mg twice daily) demonstrated

a sustained low ARR and a manageable safety profile over 192 weeks [6]. The failure to separate
from teriflunomide in the larger Phase III trials may be related to differences in trial design, patient

population, or the emergence of reduced efficacy over the long term, a phenomenon noted with some
BTK inhibitors [5].

Experimental Pathway & Decision Logic

The following diagram outlines the key experimental findings and the logical pathway that led to the

discontinuation of evobrutinib's development for MS.

Phase III EVOLUTION Trials

Primary Endpoint:
Annualized Relapse Rate (ARR)

Secondary Endpoints:
Disability Progression, MRI Lesions Safety Monitoring

Result: No significant difference
vs. Teriflunomide

Result: No significant difference
in key disability measures

Result: Hy's Law Cases & 
Elevated Liver Enzymes

Decision: Failures on primary efficacy
and safety concerns

Action: Program Discontinued
(June 2024)
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://www.smolecule.com/products/s527651?utm_src=pdf-custom-synthesis
https://neuro-sens.com/evobrutinib-in-ms-actrims-forum-update/
https://www.neurologylive.com/view/btk-inhibitor-evobrutinib-fails-meet-primary-end-points-phase-3-evolution-trials
https://www.merckgroup.com/en/news/evobrutinib-12-04-2023.html
https://pharmaphorum.com/news/fda-slaps-clinical-hold-mercks-ms-drug-evobrutinib
https://practicalneurology.com/diseases-diagnoses/ms-immune-disorders/update-on-btk-inhibitors-for-multiple-sclerosis-a-new-treatment-that-brings-new-hope/40007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11080380/
https://www.smolecule.com/products/b527651#evobrutinib-treatment-discontinuation-criteria
https://www.smolecule.com/products/b527651#evobrutinib-treatment-discontinuation-criteria
https://www.smolecule.com/products/b527651#evobrutinib-treatment-discontinuation-criteria
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s527651?utm_src=pdf-bulk
https://www.smolecule.com/products/s527651?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/s527651?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

